molecular formula C10H14CoO4 B1141633 Cobalt(II) acetylacetonate hydrate CAS No. 123334-29-2

Cobalt(II) acetylacetonate hydrate

Cat. No. B1141633
CAS RN: 123334-29-2
M. Wt: 257.15
InChI Key:
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Description

Synthesis Analysis

The synthesis of cobalt(II) acetylacetonate involves methods such as hydrothermal synthesis and direct combination of cobalt salts with acetylacetone. The resulting compound can exhibit different structural forms based on the synthesis conditions, such as tetranuclear or trinuclear complexes, indicating the adaptability of cobalt(II) acetylacetonate to form various molecular structures (Vreshch et al., 2010).

Molecular Structure Analysis

The molecular structure of cobalt(II) acetylacetonate hydrate has been a subject of study, revealing complex arrangements such as the unusual 4,4,4-connected topology in coordination polymers. These structures demonstrate the compound's potential for creating intricate molecular networks, which can serve as chemosensors or in other advanced applications (Qing-Qing Xiao et al., 2019).

Chemical Reactions and Properties

Cobalt(II) acetylacetonate participates in a variety of chemical reactions, including those involving redox processes, ligand exchange, and catalytic transformations. For example, its reaction with bromine in dichloromethane forms dibromo(acetylacetone)cobalt(II), illustrating its reactive nature and potential in synthetic chemistry (Yukio Nakamura et al., 1972).

Physical Properties Analysis

The physical properties of cobalt(II) acetylacetonate, such as thermal and solvent stability, contribute to its utility in various fields. The compound's stability in different environmental conditions makes it suitable for use in challenging chemical reactions and as a component in materials science applications (Qing-Qing Xiao et al., 2019).

Chemical Properties Analysis

Cobalt(II) acetylacetonate's chemical properties, such as its ability to act as a ligand for transition metals, enable the synthesis of complex coordination compounds with diverse functionalities. These properties are pivotal for its roles in catalysis and the synthesis of novel materials with specific chemical and physical characteristics (M. Vaira et al., 1983).

Scientific Research Applications

  • Dual-Responsive Fluorescent Chemosensor : A cobalt(II) coordination polymer, which includes Cobalt(II) acetylacetonate hydrate, serves as a dual-responsive fluorescent chemosensor for selective detection of acetylacetone and Cr2O72- ion in aqueous systems. This application highlights its potential in environmental monitoring and analytical chemistry (Xiao et al., 2019).

  • Electrocatalytic Behaviour : The electrocatalytic behavior of cobalt(II) acetylacetonate was investigated for the determination of hydrazine. It was found that Cobalt(II) acetylacetonate did not exert a catalytic effect, providing insights into its limitations in catalysis (Cepria´ & Castillo, 1998).

  • Preparation of Cobalt Oxide Thin Films : Cobalt oxide thin films, prepared by chemical vapor deposition using cobalt(II) acetylacetonate, exhibit electrochromic properties. This application is significant for the development of smart windows and display technologies (Maruyama & Arai, 1996).

  • Synthesis of Ketones and Esters : Cobalt bis(acetylacetonate) mediates hydrogen atom transfer to functionalized alkenes, leading to the synthesis of ketones and esters. This method offers a mild alternative to traditional oxidations and homologations in organic synthesis (Ma & Herzon, 2016).

  • Radical Polymerization of Vinyl Acetate : Cobalt(II)acetylacetonate is effective in mediating the radical polymerization of vinyl acetate, which is crucial for the macromolecular engineering of polymers. This application is significant in the field of polymer chemistry and materials science (Debuigne et al., 2006).

  • Catalysis in Conversion of Fructose : Cobalt acetylacetonate, encapsulated in sol–gel silica, shows a cooperative effect in catalyzing the cyclization and oxidation of fructose to 2,5-furandicarboxylic acid, a key chemical for biobased plastics (Ribeiro & Schuchardt, 2003).

properties

IUPAC Name

cobalt;(Z)-4-hydroxypent-3-en-2-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Co.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/b2*4-3-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWSVOFBMAXGJH-SUKNRPLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Co]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Co]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18CoO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Blue to black crystals, slightly soluble in water; [MSDSonline]
Record name Cobalt(II) acetylacetonate
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CAS RN

123334-29-2
Record name Bis(2,4-pentanedionato)cobalt(II) Dihydrate
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Q & A

Q1: What is the molecular formula and weight of Cobalt(II) acetylacetonate?

A1: The molecular formula of the anhydrous form is Co(C5H7O2)2, and its molecular weight is 257.19 g/mol. []

Q2: What spectroscopic techniques are used to characterize Cobalt(II) acetylacetonate?

A2: Common techniques include:* X-ray diffraction (XRD): Reveals the crystal structure and phase purity. [, ]* Nuclear magnetic resonance (NMR) spectroscopy: Provides information about the compound's structure and interactions. [, ]* Fourier transform infrared spectroscopy (FTIR): Identifies functional groups and bonding characteristics. [, ]* UV/Vis spectroscopy: Used to study its electronic transitions and interactions with other molecules. []* X-ray photoelectron spectroscopy (XPS): Analyzes the elemental composition and chemical states of cobalt. []

Q3: How does Cobalt(II) acetylacetonate behave in different solvents?

A3: Its solubility and stability vary depending on the solvent:* Highly soluble in: Ethanol, methanol, and other coordinating solvents like tetrahydrofuran (THF). [, ]* Moderately soluble in: Non-coordinating solvents like benzene and cyclohexane. [, ]* Poorly soluble in: Water. []

Q4: What are the major catalytic applications of Cobalt(II) acetylacetonate?

A5: It serves as a catalyst in various reactions, including:* Epoxidation of olefins: Converts alkenes to epoxides using oxygen as an oxidant. [, , ]* Deperoxidation of hydroperoxides: Breaks down hydroperoxides into less harmful compounds. []* Hydrodesulfurization: Removes sulfur from petroleum products, improving fuel quality. []* Cross-coupling reactions: Facilitates the formation of carbon-carbon bonds between organic molecules. []* Polymerization: Acts as a mediator in controlled radical polymerization reactions. [, , , , ]

Q5: How does Cobalt(II) acetylacetonate act as a catalyst in polymerization reactions?

A6: It functions as a reversible trapping agent for growing polymer chains, enabling control over molecular weight and dispersity. [, , , ] Different mechanisms, such as degenerative chain transfer or reversible termination, can be involved depending on the specific reaction conditions and additives. []

Q6: How does the presence of other ligands affect the catalytic activity of Cobalt(II) acetylacetonate?

A7: The addition of ligands like nonylphenol or amino compounds can significantly impact its activity and selectivity in reactions such as dicyanate ester curing and vinyl acetate polymerization. [, ]

Q7: What insights have computational studies provided into the behavior of Cobalt(II) acetylacetonate?

A8: Density functional theory (DFT) calculations have been used to:* Investigate its electronic structure and conformational stability. []* Understand the role of monomer coordination in polymerization reactions. []* Study the interactions between Cobalt(II) acetylacetonate and carbon nanotubes in oxygen reduction reactions. []* Analyze the charge densities of molybdophosphonate clusters linked with Cobalt(II) acetylacetonate. []

Q8: How do structural modifications of Cobalt(II) acetylacetonate affect its catalytic activity?

A9:
Changing the β-diketonate ligand: Replacing acetylacetonate with bulkier ligands like 2,2,6,6-tetramethyl-3,5-heptanedionate (thd) can alter solubility in supercritical carbon dioxide. []* Using different ancillary ligands:* Employing ligands like 1,3-bis(2-pyridylimino)isoindolate (bpi) in cobalt complexes can enhance control over acrylate polymerization. []

Q9: How can the stability of Cobalt(II) acetylacetonate be improved?

A10: * Formulating it as a hydrate: The hydrated form (Co(acac)2·2H2O) shows higher stability in air compared to the anhydrous form. [, ]* Anchoring it onto solid supports: Immobilizing it onto materials like magnetic mesoporous silica nanospheres enhances stability and recyclability. []

Q10: How is Cobalt(II) acetylacetonate used in material science?

A11: It serves as a precursor for synthesizing various cobalt-containing materials, including:* Cobalt oxide (Co3O4) thin films: Used in electrochromic devices and as catalysts. [, ]* Cobalt phosphide (CoP) nanostructures: Highly active electrocatalysts for the hydrogen evolution reaction (HER). [, ]* ZIF-67 thin films: Porous materials with applications in gas storage and separation. []

Q11: What are the environmental concerns associated with Cobalt(II) acetylacetonate?

A12: * Cobalt toxicity: While cobalt is an essential trace element, high concentrations can be toxic to humans and the environment. []* Waste management: Proper disposal and recycling methods are crucial to minimize its environmental impact. []

Q12: What are some historical milestones in research involving Cobalt(II) acetylacetonate?

A13: * Early studies on its synthesis and structure: Laid the foundation for understanding its properties and applications. []* Discovery of its catalytic activity in polymerization: Opened up new avenues for controlled polymer synthesis. []* Development of supported Cobalt(II) acetylacetonate catalysts: Led to more stable and reusable catalytic systems. []

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